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Introduction
Imipenem is a potent, broad-spectrum β-lactam antibiotic belonging to the carbapenem class.

[1] It was derived from a natural compound called thienamycin, produced by the bacterium

Streptomyces cattleya.[2] While thienamycin exhibited significant antibacterial activity, its

inherent instability in aqueous solutions made it unsuitable for clinical use.[1] The development

of imipenem, a more stable N-formimidoyl derivative, overcame this limitation.[2] However,

imipenem is rapidly metabolized in the kidneys by the enzyme dehydropeptidase-I (DHP-I),

leading to low urinary concentrations and potential nephrotoxicity.[2][3]

To counteract this, imipenem is co-administered with cilastatin, a specific and reversible

inhibitor of DHP-I.[4][5][6] Cilastatin itself possesses no antibacterial activity but ensures that

imipenem remains in its active form for a longer duration, thereby enhancing its therapeutic

efficacy and protecting the kidneys.[6][7] This fixed 1:1 combination of imipenem and
cilastatin provides a powerful tool against a wide range of Gram-positive and Gram-negative,

aerobic and anaerobic bacteria, including many multi-drug resistant strains.[2][8]

This guide provides a detailed examination of the chemical structures, stereochemistry, and

synergistic interaction of imipenem and cilastatin for researchers, scientists, and drug

development professionals.
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Chemical Structure and Stereochemistry
Imipenem
Imipenem is a semi-synthetic derivative of thienamycin. Its core structure is a carbapenem,

which is fused to a β-lactam ring. This bicyclic system is characteristic of this class of

antibiotics.

IUPAC Name: (5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-

hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.[8][9]

Chemical Formula: C₁₂H₁₇N₃O₄S[1]

Key Structural Features:

Carbapenem Core: A 1-azabicyclo[3.2.0]hept-2-ene-7-one ring system. Unlike penicillins

(which have a thiazolidine ring) and cephalosporins (which have a dihydrothiazine ring),

the carbapenem core has a carbon atom instead of a sulfur atom at position 1, and a

double bond between C2 and C3.

Hydroxyethyl Side Chain: A (1R)-1-hydroxyethyl group at the C6 position, which confers

significant stability against hydrolysis by most bacterial β-lactamases.[3]

Thioether Side Chain: A 2-(formimidoylamino)ethylthio group at the C3 position, which

contributes to the broad spectrum of antibacterial activity.

Stereochemistry: Imipenem has three chiral centers, leading to a specific stereoisomer that

is biologically active. The stereochemical configuration is critical for its ability to bind to

penicillin-binding proteins (PBPs) and resist β-lactamase degradation. The configurations

are:

C5: R configuration

C6: S configuration

C1' (of the hydroxyethyl side chain): R configuration

Cilastatin
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Cilastatin is a synthetic compound designed specifically to inhibit the renal enzyme

dehydropeptidase-I.

IUPAC Name: (Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-

dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid.[4][10]

Chemical Formula: C₁₆H₂₆N₂O₅S[4]

Key Structural Features:

Heptenoic Acid Backbone: A seven-carbon chain with a double bond.

Cyclopropyl Group: A 2,2-dimethylcyclopropylcarbonyl moiety.

Cysteine Derivative: The structure incorporates a thioether linkage to a derivative of the

amino acid L-cysteine.

Stereochemistry: Cilastatin possesses two primary chiral centers and a specific geometric

isomerism at the double bond, which are crucial for its inhibitory activity against DHP-I.

C2' (of the cysteine moiety): R configuration

C1'' (of the cyclopropyl group): S configuration

Double Bond: Z configuration

Quantitative Data
The physicochemical and pharmacokinetic properties of imipenem and cilastatin are

summarized in the tables below.

Table 1: Physicochemical Properties
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Property Imipenem Cilastatin (Sodium Salt)

Molecular Formula C₁₂H₁₇N₃O₄S[1] C₁₆H₂₅N₂NaO₅S[10]

Molar Mass 299.35 g/mol [1] 380.43 g/mol [10]

Appearance
White to off-white, crystalline

solid

Off-white to yellowish-white,

amorphous solid[10]

Solubility Sparingly soluble in water
Very soluble in water and

methanol[10]

pKa Not consistently found
pKa₁: 2.0, pKa₂: 4.4, pKa₃:

9.2[10]

Table 2: Pharmacokinetic Properties (Intravenous
Administration)

Parameter Imipenem Cilastatin

Elimination Half-life ~1 hour[3][11] ~1 hour[11]

Protein Binding ~20%[1] ~40%

Volume of Distribution 0.23 - 0.31 L/kg[8] ~0.14 L/kg[11]

Metabolism
Renal (by dehydropeptidase-I)

[1][3]
Primarily renal

Excretion
~70% unchanged in urine (with

cilastatin)[3][8]
~70-80% unchanged in urine

Plasma Clearance ~12.1 L/h per 1.73 m²[11] ~12.4 L/h per 1.73 m²[11]

Mechanism of Action and Synergistic Interaction
The clinical efficacy of the imipenem/cilastatin combination is a direct result of their distinct but

complementary mechanisms of action.

Imipenem - Antibacterial Action: Imipenem exerts its bactericidal effect by inhibiting the

synthesis of the bacterial cell wall.[3][12] It binds to and inactivates penicillin-binding proteins
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(PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[8] This

disruption leads to cell lysis and bacterial death. Imipenem has a high affinity for PBP-2 and

PBP-1a/1b in many Gram-negative bacteria.[8]

Cilastatin - DHP-I Inhibition: In the human body, imipenem is filtered into the renal tubules

where the enzyme dehydropeptidase-I (DHP-I), located on the brush border of proximal

tubule cells, rapidly hydrolyzes its β-lactam ring.[2][5] This inactivation not only reduces the

amount of active antibiotic excreted in the urine but also creates metabolites that can be

nephrotoxic.[3] Cilastatin acts as a potent and specific inhibitor of DHP-I, preventing the

degradation of imipenem.[6][13]

Synergy: By co-administering cilastatin with imipenem, the renal metabolism of the antibiotic

is blocked. This results in a significant increase in the half-life and urinary concentration of

active imipenem, ensuring therapeutic levels are reached in the urinary tract and enhancing

its overall systemic efficacy.[2][5]
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Caption: Synergistic mechanism of Imipenem and Cilastatin.
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Experimental Protocols
General Synthesis Outline for Imipenem
The chemical synthesis of imipenem is a multi-step process. While specific industrial protocols

are proprietary, the general approach often involves the construction of the carbapenem core

followed by the introduction of the side chains. A representative patent describes a process that

can be summarized as follows:

Preparation of the Enol Phosphate Intermediate: A protected carbapenem ketone precursor,

such as (5R,6S)p-nitrobenzyl-6-[(1R)-1-hydroxyethyl]-1-azabicyclo[3.2.0]hept-3,7-dione-2-

carboxylate, is dissolved in a suitable solvent system (e.g., acetonitrile/tetrahydrofuran).[14]

Reaction Conditions: The solution is cooled to a low temperature (e.g., 0°C to -10°C). A base

(e.g., N,N-diisopropylethylamine) and a phosphorylating agent (e.g.,

diphenylchlorophosphate) are added sequentially.[14]

Formation of Intermediate: The reaction mixture is stirred for 1.5-2 hours to form the

corresponding enol phosphate derivative. This intermediate is typically used in the next step

without purification.[14]

Side Chain Coupling: The enol phosphate is coupled with a protected form of the thioether

side chain (e.g., 2-aminoethanethiol hydrochloride) in the presence of a base.[14]

Formimidation: The amine group on the side chain is reacted with a formimidating agent

(e.g., isopropylformimidate) to install the N-formimidoyl group.[14]

Deprotection: Protecting groups (e.g., p-nitrobenzyl on the carboxyl group) are removed,

typically via hydrogenation using a catalyst like palladium on carbon (Pd/C), to yield the final

imipenem molecule.[14]

Purification: The final product is isolated and purified through crystallization.[14]
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Caption: Generalized workflow for the chemical synthesis of Imipenem.

Protocol for In Vitro Antimicrobial Susceptibility Testing
(Broth Microdilution)
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This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC)

of an antimicrobial agent.

Preparation of Inoculum: A pure culture of the test bacterium is grown on an appropriate agar

medium. Several colonies are used to inoculate a tube of sterile broth (e.g., Mueller-Hinton

Broth). The broth is incubated until it reaches a turbidity equivalent to a 0.5 McFarland

standard (~1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum

concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Preparation of Antibiotic Dilutions: A stock solution of imipenem/cilastatin is prepared. Serial

two-fold dilutions are made in broth across the wells of a 96-well microtiter plate to obtain a

range of concentrations (e.g., from 128 µg/mL down to 0.06 µg/mL).

Inoculation: Each well containing the diluted antibiotic is inoculated with the prepared

bacterial suspension. A growth control well (bacteria, no antibiotic) and a sterility control well

(broth only) are included on each plate.

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

Determination of MIC: After incubation, the plates are examined for visible bacterial growth

(turbidity). The MIC is defined as the lowest concentration of the antibiotic that completely

inhibits visible growth of the organism.

Conclusion
Imipenem and cilastatin represent a landmark in antibiotic therapy, showcasing the power of

rational drug design to overcome pharmacological challenges. The specific stereochemistry of

imipenem is fundamental to its broad-spectrum activity and resistance to β-lactamases, while

the precise structure of cilastatin allows it to function as a highly effective inhibitor of the

metabolizing enzyme DHP-I. Their combined use results in a stable, potent, and reliable

therapeutic agent for treating severe bacterial infections. A thorough understanding of their

chemical structures, stereochemical properties, and the elegant synergy of their mechanisms of

action is essential for the continued development of novel anti-infective strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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